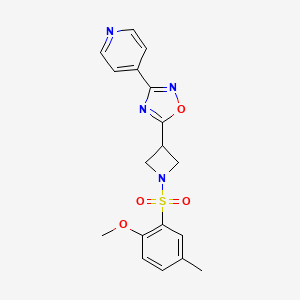
5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multiple steps including cyclization, esterification, and condensation reactions. One approach may involve the initial synthesis of a key azetidin-3-yl or oxadiazole core, followed by subsequent modifications such as sulfonylation to introduce the desired functional groups. The precise synthetic route can vary depending on the targeted structure and the functional groups present in the starting materials (Rai et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds often involves X-ray crystallography, which provides detailed information on the crystal structure, bond lengths, angles, and conformation. For instance, the structure of similar tetrazole derivatives has been elucidated using X-ray crystallography, revealing insights into the planarity of the tetrazole rings and the orientation of substituted phenyl groups (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole derivatives can include nucleophilic substitution, oxidation, and further cyclization processes, aiming to modify the chemical structure for desired properties or biological activities. The presence of reactive sites such as the sulfonyl and oxadiazole groups facilitates a wide range of chemical transformations (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application and formulation. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. Studies on related compounds provide valuable information on how structural variations can affect physical properties (Gumus et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamentally important for the application of these compounds in drug design and material science. The sulfonyl and oxadiazole groups, in particular, contribute to the chemical versatility and biological activity of these molecules. For example, oxadiazole derivatives have been studied for their potential as antimicrobial and anticancer agents, highlighting the importance of the chemical properties of these compounds (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Applications
A novel series of compounds, including oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, characterized by various spectroscopic techniques, have shown good to excellent activity against a range of bacterial and fungal strains. For example, certain derivatives demonstrated significant antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activity against M. tuberculosis H37Rv. Molecular docking studies further supported these findings by elucidating the potential modes of action against target enzymes or proteins involved in microbial pathogenesis (Shingare et al., 2022).
Anticancer Agents
Research into the anticancer properties of related compounds, particularly those incorporating oxadiazole and azetidinone frameworks, has yielded promising results. Some synthesized derivatives displayed moderate cytotoxicity against breast cancer cell lines, suggesting potential for further investigation as anticancer agents. The structure-activity relationship studies highlight the importance of specific substitutions on the oxadiazole ring for enhancing anticancer activity (Redda & Gangapuram, 2007).
Pharmacological Evaluation
Further pharmacological evaluations of related compounds have shown a range of biological activities. This includes studies on novel sulfamethaxazole-based azo dyes, which, after being tested for various microbial strains, exhibited promising antitubercular activity and potential as anticancer agents against specific cell lines. Such studies underscore the versatility and potential of these compounds in developing new therapeutic agents (Mallikarjuna & Keshavayya, 2020).
Eigenschaften
IUPAC Name |
5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-3-4-15(25-2)16(9-12)27(23,24)22-10-14(11-22)18-20-17(21-26-18)13-5-7-19-8-6-13/h3-9,14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOSGHRVFPIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)
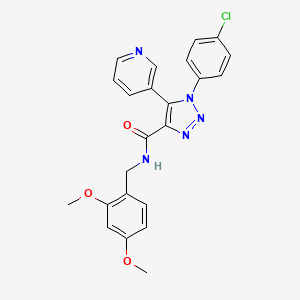
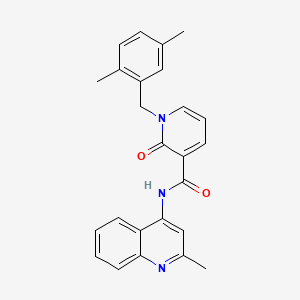

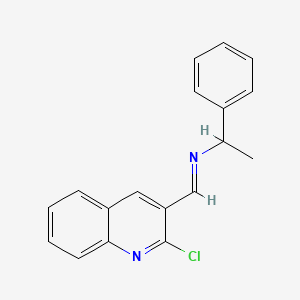

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)

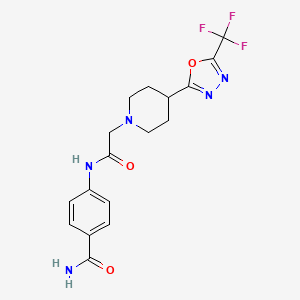
![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)

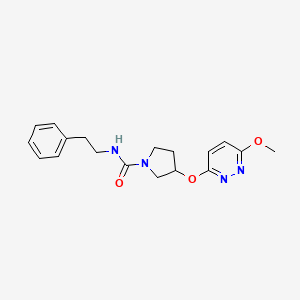
![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)